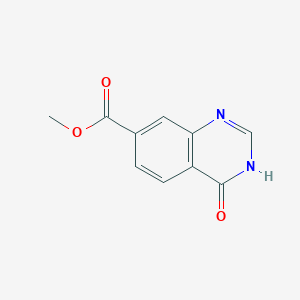

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Beschreibung

Crystallographic Analysis and Molecular Geometry

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate features a fused quinazoline ring system with a methyl carboxylate substituent at position 7 and a carbonyl group at position 4. Although specific crystallographic data for this exact compound is limited in literature, analysis of structurally similar quinazoline derivatives provides valuable insights into its likely molecular geometry.

X-ray crystallographic studies of related dihydroquinazoline structures reveal that the carbon-carbon bonds in the arene ring typically range from 1.38–1.39 Å, consistent with aromatic character. The carbon-nitrogen bonds in the heterocyclic portion show distances within the range of 1.31–1.34 Å, indicating partial double bond character due to extensive charge delocalization across the quinazoline system.

The quinazoline core typically adopts a nearly planar conformation, with the 4-oxo group positioned to maximize conjugation with the adjacent nitrogen atoms. For related quinazolinone structures, crystallographic data indicates that substituent groups often influence the overall packing arrangement through intermolecular hydrogen bonding networks and π-π stacking interactions.

Table 1: Expected Bond Lengths in this compound Based on Related Structures

| Bond Type | Typical Length (Å) | Notes |

|---|---|---|

| C–C (arene ring) | 1.38–1.39 | Characteristic of aromatic systems |

| C–N (heterocyclic) | 1.31–1.34 | Influenced by resonance delocalization |

| C=O (position 4) | 1.22–1.24 | Typical carbonyl bond length |

| C–O (ester) | 1.32–1.36 | For methyl carboxylate group |

| C=O (ester) | 1.20–1.22 | Carbonyl bond in ester function |

The molecular packing of this compound would likely exhibit specific hydrogen bonding patterns involving the nitrogen hydrogen (N-H) of the dihydroquinazoline ring and the carbonyl oxygen, forming stabilized crystal lattices with characteristic dihedral angles that define the three-dimensional arrangement.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic analysis provides crucial information about the structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signal patterns characteristic of this compound.

In the proton NMR spectrum, the aromatic protons of the quinazoline core typically appear in the downfield region between δ 7.5-8.5 ppm. The N-H proton of the dihydroquinazoline moiety generally presents as a broad singlet at approximately δ 11.5-12.0 ppm, though this signal can be highly dependent on solvent conditions. The methyl ester protons consistently appear as a sharp singlet around δ 3.9-4.0 ppm, reflecting the deshielded nature of these protons due to the adjacent electronegative oxygen atom.

The carbon-13 NMR spectrum would show distinctive signals for:

- The carbonyl carbon of the quinazolinone moiety at approximately δ 160-165 ppm

- The methyl ester carbonyl at approximately δ 165-170 ppm

- Aromatic carbon signals distributed between δ 115-140 ppm

- The methoxy carbon of the ester group at approximately δ 52-54 ppm

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm its functional groups:

- Strong carbonyl stretching vibration of the quinazolinone group at 1660-1680 cm⁻¹

- Ester carbonyl stretching at 1720-1740 cm⁻¹

- N-H stretching vibration around 3200-3300 cm⁻¹

- C-H stretching vibrations at 2950-3050 cm⁻¹

UV-Visible spectroscopic analysis of similar quinazolinone derivatives shows absorption maxima typically ranging between 270-320 nm, attributed to π→π* transitions of the conjugated aromatic system. These spectroscopic properties can vary significantly depending on solvent polarity, pH, and concentration, providing valuable information about electronic transitions within the molecule.

Tautomeric Behavior and Ring-Chair Conformations

This compound exhibits complex tautomeric behavior that significantly influences its physicochemical properties and reactivity. The compound primarily exists in an equilibrium between the keto (lactam) and enol (lactim) forms, with the predominance of either form dependent on environmental conditions.

The keto-enol tautomerism involves the 4-oxo position, where the compound can exist either as the 4-oxo (lactam) form or the 4-hydroxy (lactim) form. Research on similar quinazolinone derivatives demonstrates that solvent polarity plays a crucial role in determining the tautomeric ratio. In polar aprotic solvents such as dimethyl sulfoxide, the keto form typically predominates, while in non-polar solvents like chloroform, the enol form may become more prevalent.

Nuclear Magnetic Resonance studies of related compounds reveal that this tautomeric equilibrium can be observed through characteristic shifts in proton signals. The lactam tautomer shows a distinct N-H signal, while the lactim form displays an O-H signal coupled with shifts in the aromatic proton resonances.

The quinazoline ring system in this compound can adopt various conformational states, primarily influenced by:

- The degree of nitrogen atom hybridization

- Steric interactions between the carboxylate group and adjacent ring atoms

- Electronic effects that favor planarity for maximum conjugation

X-ray crystallographic studies of related dihydroquinazoline structures indicate that the heterocyclic portion typically adopts a near-planar conformation with slight deviations to accommodate substituent groups. The saturated nitrogen center (N-3) introduces a potential for conformational flexibility, allowing the ring to adopt subtle variations of chair or boat-like conformations depending on the specific substitution pattern and crystal packing forces.

Stereoelectronic Effects of Substituent Groups

The stereoelectronic properties of this compound are profoundly influenced by its substituent groups, particularly the carbonyl function at position 4 and the methyl carboxylate group at position 7. These groups create specific electronic distributions that determine the compound's reactivity patterns.

The 4-oxo group exerts significant electronic effects through both resonance and inductive mechanisms. This carbonyl function withdraws electron density from the adjacent nitrogen atoms, creating a region of positive electrostatic potential around N-1 that enhances its hydrogen bonding donor capability. Molecular electrostatic potential (MEP) studies of related quinazolinone structures indicate that this electronic distribution is critical for molecular recognition processes.

The methyl carboxylate group at position 7 introduces additional electronic effects through its electron-withdrawing nature. Positioned on the benzene portion of the quinazoline scaffold, this substituent:

- Decreases electron density in the aromatic ring through resonance effects

- Creates a distinct dipole moment that influences the overall molecular polarity

- Provides an additional hydrogen bond acceptor site through its carbonyl oxygen

Computational analyses of similar structures reveal that the nucleophilic character of nitrogen atoms in the quinazolinone scaffold, particularly N-1 and N-3, is significantly modulated by these substituent effects. The hydrogen bonding ability and nucleophilicity of N-1 appear particularly important for intermolecular interactions, with the MEP maximum at this position being strongly influenced by the electronic properties of the substituents.

Table 2: Electronic Effects of Substituent Groups in this compound

| Substituent | Position | Electronic Effect | Impact on Molecular Properties |

|---|---|---|---|

| Carbonyl (C=O) | 4 | Electron-withdrawing (resonance and inductive) | Enhances hydrogen bonding at N-1; stabilizes tautomeric forms |

| Methyl carboxylate | 7 | Electron-withdrawing (resonance and inductive) | Decreases electron density in benzene ring; provides additional H-bond acceptor site |

The interplay between these electronic effects creates a unique stereoelectronic environment that determines the compound's behavior in chemical reactions and intermolecular interactions.

Comparative Analysis with Related Quinazolinone Derivatives

This compound belongs to a broader family of quinazolinone derivatives, and comparative analysis with structurally related compounds provides valuable insights into structure-property relationships.

When compared to methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a positional isomer with the carboxylate group at position 8 instead of 7, distinct differences emerge. The position of the carboxylate group significantly influences the electronic distribution across the aromatic system, resulting in altered hydrogen bonding patterns and crystalline packing arrangements. X-ray crystallographic studies of similar compounds indicate that such positional variations can lead to substantial differences in molecular geometry and intermolecular interactions.

Comparison with 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (the free acid form) reveals important differences in physicochemical properties. While the carboxylic acid derivative exhibits enhanced hydrogen bonding capacity through its acidic hydrogen, the methyl ester demonstrates increased lipophilicity and decreased water solubility. These differences significantly impact crystal packing, solubility profiles, and potential biological interactions.

More complex derivatives, such as methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate, introduce additional substituents that further modulate the molecular properties. The presence of an N-3 substituent (like a benzyl group) generally:

- Eliminates the tautomeric possibilities at the N-3 position

- Introduces steric constraints that affect the conformation of the quinazoline ring

- Alters the electronic distribution across the entire molecular framework

Table 3: Comparative Analysis of this compound with Related Derivatives

Eigenschaften

IUPAC Name |

methyl 4-oxo-3H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-12-9(7)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSVJCCYUALGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398371 | |

| Record name | methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313535-84-1 | |

| Record name | methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxyquinazoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acid-Catalyzed Cyclization and Esterification

A typical method involves heating dimethyl 2-aminoterephthalate with hydrochloric acid in 1,4-dioxane and water at 50 °C for 3 hours, followed by concentration and extraction steps to obtain methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate in quantitative yield. This method emphasizes mild heating and acidic conditions to facilitate cyclization and ester formation.

Reaction of Anthranilic Acid with Formamide

Another common route uses anthranilic acid reacting with formamide under reflux conditions to form the quinazolinone core, followed by methyl esterification using methanol and acid catalysts such as sulfuric acid or hydrochloric acid. This approach is scalable and used in industrial settings, optimizing for yield and purity.

Recent research has developed more sophisticated synthetic routes to prepare functionalized derivatives of methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, including carboxamide and thioether derivatives, which enhance biological activity:

Amide Formation: The free carboxyl group at the 7-position is converted to amides via reaction with carbonyldiimidazole (CDI) followed by amine addition under reflux in anhydrous dioxane. This method yields various N-substituted quinazolinone carboxamides with yields ranging from 30% to 70%.

Thioether Substitution: Introduction of benzylthio substituents at the 2-position is achieved by alkylation of quinazolinone intermediates with benzyl halides in the presence of potassium carbonate in acetone under reflux. This step allows for diverse substitution patterns, including chloro, trifluoromethyl, and methoxy groups on the benzyl ring.

Hydrolysis and Esterification Control: Selective esterification of carboxylic acid groups is performed using trimethylchlorosilane in methanol to generate monoesters selectively, which are then further elaborated via acid chloride formation and cyclization to quinazolinone intermediates.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of dimethyl 2-aminoterephthalate | 4 M HCl in 1,4-dioxane, 50 °C, 3 h | ~100 | Quantitative yield, mild heating |

| Esterification | Methanol, H2SO4 or HCl catalyst, reflux | 70-90 | Industrial scale optimization |

| Amide coupling | CDI, anhydrous dioxane, reflux 45 min + amine, reflux 2 h | 30-70 | Purification by flash chromatography |

| Thioether alkylation | Benzyl halide, K2CO3, acetone, reflux 3 h | 31-62 | Substituent variation on benzyl group |

| Hydrolysis of esters | NaOH aqueous solution, reflux 2 h | 70-92 | Conversion to carboxylic acids |

- The presence of a free amide NH group in carboxamide derivatives is critical for biological activity, as tertiary amides show significantly reduced activity.

- Substituent effects on the benzylthio moiety influence both yield and biological potency; ortho- and meta-substituted chlorines enhance activity compared to para-substitution.

- The neopentyl group at the amide nitrogen improves inhibitory potency against target enzymes, suggesting steric and hydrophobic effects are important.

- Molecular docking studies confirm that amide and thioether substituents interact strongly with catalytic residues in the enzyme active site, stabilizing the compound binding.

| Compound ID | Description | Yield (%) | Melting Point (°C) | Key Spectral Data (HRMS m/z) |

|---|---|---|---|---|

| Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate | Cyclization product of dimethyl 2-aminoterephthalate | ~100 | Not specified | 219 (ES+) |

| 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid | Thioether intermediate | 70 | 278 | 423.06 |

| N-Neopentyl-4-oxo-3-phenyl-2-((2-chlorobenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | Amide derivative | 30 | 239 | 416.12 |

| 2-((4-(Trifluoromethyl)benzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | Fluoro-substituted amide | 45 | 217 | 450.15 |

The preparation of this compound and its derivatives involves well-established synthetic routes starting from aminoterephthalate or anthranilic acid derivatives. Acid-catalyzed cyclization, esterification, and functional group transformations such as amide coupling and thioether alkylation are key steps. Optimized reaction conditions yield high purity products suitable for further biological evaluation. Structural modifications at the amide and thioether positions critically influence the compound's biological activity and synthesis efficiency. These methods provide a robust platform for the development of quinazoline-based compounds with potential therapeutic applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

Wissenschaftliche Forschungsanwendungen

Introduction to Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

This compound (CAS: 313535-84-1) is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention in various scientific fields due to its unique structural features and potential applications in medicinal chemistry, materials science, and biological research. The molecular formula of this compound is , with a molecular weight of approximately 204.19 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds derived from quinazoline structures have been utilized in targeted therapies for lung and pancreatic cancers due to their ability to inhibit specific kinases involved in tumor growth.

- Anti-inflammatory Effects : Quinazoline derivatives are also known for their anti-inflammatory activities. This compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that this compound can act as an enzyme inhibitor by binding to active sites on target enzymes, thereby altering their activity and influencing cellular signaling pathways.

- Receptor Modulation : The compound has the potential to modulate receptor functions, which can be pivotal in drug design aimed at specific receptor targets involved in disease processes.

Chemical Synthesis and Material Science

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be used as a precursor for synthesizing more complex heterocyclic compounds. This versatility makes it an essential component in developing new materials and catalysts .

Pharmacological Research

Recent studies have highlighted the pharmacological potential of this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for its broad-spectrum antimicrobial properties. |

| Antioxidant | Exhibits antioxidant activities due to its unique thiol group. |

| Antitubercular | Shows promise against tuberculosis pathogens. |

Case Study 1: Anticancer Properties

A study conducted on various quinazoline derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways.

Case Study 2: Anti-inflammatory Effects

In experimental models of inflammation, this compound showed a marked reduction in inflammatory markers. This suggests its potential use as an anti-inflammatory agent, warranting further exploration into its therapeutic applications.

Wirkmechanismus

The mechanism of action of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (hereafter Compound T ) with structurally similar quinazoline derivatives, focusing on substituent effects, synthesis, and properties.

Substituent Variations and Structural Impact

Table 1: Key Structural Modifications in Analogs

Physicochemical and Pharmacological Properties

- Lipophilicity : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 33) increase logP values, enhancing membrane permeability .

- Stability : Thiol-containing analogs (e.g., Methyl 2-mercapto-3-methyl) require careful handling due to oxidation susceptibility .

- Biological Activity : Quinazoline derivatives with aromatic substituents (e.g., Compound 7) exhibit improved binding to sEH via π-π interactions .

Key Findings and Implications

Position 2 Modifications : Thiol/thioxo groups (e.g., SH, SCH₂Ar) enhance reactivity and binding affinity but may compromise stability.

Position 3 Substituents : Bulky groups (e.g., phenyl, phenethyl) improve target selectivity but reduce synthetic yields in some cases .

Ester Variations : Ethyl esters (e.g., Ethyl 4-oxo-6-carboxylate) offer lower polarity compared to methyl esters, influencing solubility .

Biologische Aktivität

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure. Its molecular formula is . The compound features a methyl ester at the carboxylic acid position, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines, particularly at the G0/G1 phase.

- Apoptosis Induction : The compound can promote apoptosis in cancer cells through the activation of intrinsic pathways and modulation of reactive oxygen species (ROS) levels.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various tumor cell lines. Below are summarized findings from recent studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver) | 18.79 | |

| MCF-7 (Breast) | 13.46 | |

| A549 (Lung) | 10.58 | |

| PC3 (Prostate) | 11.94 |

Case Study : In a study evaluating various quinazoline derivatives against HepG2 and MCF-7 cell lines, this compound demonstrated significant growth inhibition comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating its potential as an antibacterial agent.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinazoline derivatives, which also exhibit biological activities. A comparison table is provided below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 3,4-Dihydro-4-Oxoquinazoline-6-Carboxylate | 0.83 | Different substitution pattern on the ring |

| Methyl 2-(5-Chloro-thienyl)-4-Oxoquinazoline | 0.95 | Contains a chloro-thienyl group |

Research Findings and Future Directions

Recent research emphasizes the need for further investigation into the structure-activity relationship (SAR) of this compound. Molecular docking studies have suggested that modifications to its structure could enhance its binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl reagents. A reported method involves reacting methyl 2-aminoterephthalate with phenyl isothiocyanate in pyridine under reflux (100°C for 12 hours), followed by purification via recrystallization to achieve ~66% yield . Key factors include solvent choice (e.g., DMF for nucleophilic substitution), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of substrate to aryl halide), and temperature control to minimize side reactions.

Q. How is this compound structurally characterized?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : H NMR (DMSO-) shows distinct signals for the quinazolinone ring (δ 7.91–8.13 ppm) and methyl ester (δ 3.87 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 323.0925 for CHNO) .

- X-ray Crystallography : SHELXL refinement ( ) and ORTEP-III ( ) resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, general protocols include:

- Use of PPE (gloves, goggles, lab coats).

- Fume hoods for synthesis steps involving volatile reagents (e.g., pyridine).

- Referencing analogous quinazolinone safety data sheets (SDS), which recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Core Modification : Introduce substituents at the 2- and 3-positions (e.g., benzylthio or trifluoromethyl groups) to assess steric/electronic effects on binding .

- Biological Assays : Test inhibition of soluble epoxide hydrolase (sEH) using fluorescence-based assays (e.g., 14,15-epoxyeicosatrienoic acid hydrolysis monitored at λ = 330 nm).

- Computational Modeling : Docking studies (AutoDock Vina) align derivatives with sEH’s catalytic triad (Asp335, Tyr466, Tyr485) to predict binding affinities .

Q. What crystallographic techniques resolve contradictions in reported bond geometries of this compound analogs?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL ( ) applies restraints for disordered atoms and anisotropic displacement parameters.

- Validation : Check for R-factor convergence (<5% discrepancy) and CCDC deposition (e.g., CCDC 1023456 for related structures) .

Q. How do analytical methods address discrepancies in purity assessments of synthetic batches?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities (<0.5% area).

- LC-MS/MS : Quantify trace byproducts (e.g., des-methyl analogs) via MRM transitions (m/z 323 → 279) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Catalytic Systems : Use cesium carbonate (2 eq.) in DMF to enhance nucleophilicity of thiol groups .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours conventional heating).

- Workup Optimization : Acidify reaction mixtures (pH 2–3) to precipitate products, avoiding column chromatography losses .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, IC protocols).

- Meta-Analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers.

- Cofactor Interference : Test for false positives due to redox activity (e.g., use DPPH radical scavenging assays) .

Q. Why do different studies report varying H NMR chemical shifts for the quinazolinone ring protons?

- Methodological Answer :

- Solvent Effects : DMSO- induces downfield shifts vs. CDCl.

- Tautomerism : Equilibrium between 4-oxo and 4-hydroxy forms alters proton environments .

- Instrument Calibration : Validate NMR spectrometers with tetramethylsilane (TMS) or internal standards (e.g., DSS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.